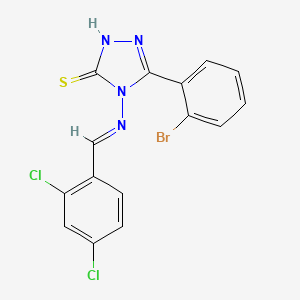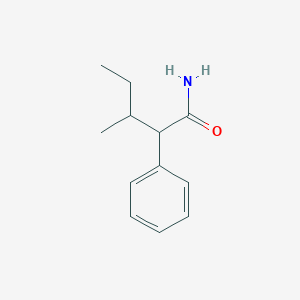![molecular formula C27H18N6O3 B11962358 (2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is a complex organic compound that belongs to the class of pyrroloquinoxalines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, cyano groups, and nitro-substituted aromatic compounds. The reaction conditions may involve:
Cyclization Reactions: Formation of the pyrroloquinoxaline core through cyclization reactions.
Substitution Reactions: Introduction of the benzyl and cyano groups via nucleophilic substitution.
Acrylamide Formation: Final step involving the formation of the acrylamide moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine.
Substitution: The benzyl and cyano groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is studied for its potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.
Wirkmechanismus
The mechanism of action of N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrroloquinoxalines and acrylamide derivatives. Examples are:
Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.
Acrylamide Derivatives: Compounds with the acrylamide moiety but different aromatic or heterocyclic groups.
Uniqueness
N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C27H18N6O3 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
(E)-N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C27H18N6O3/c28-16-21-25-27(30-23-12-5-4-11-22(23)29-25)32(17-19-7-2-1-3-8-19)26(21)31-24(34)14-13-18-9-6-10-20(15-18)33(35)36/h1-15H,17H2,(H,31,34)/b14-13+ |
InChI-Schlüssel |
KLGUWAYEGFKLQT-BUHFOSPRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



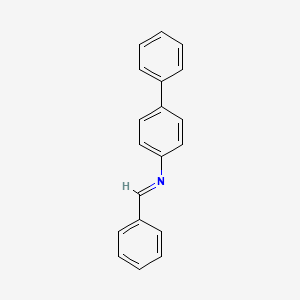
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)

![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)
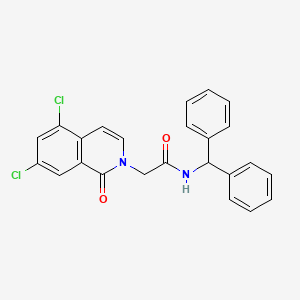


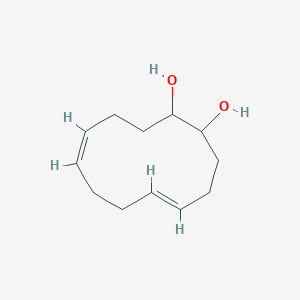
![3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)
